5-Chlorothiophene-2-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

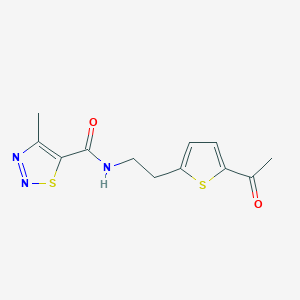

5-Chlorothiophene-2-carbothioamide is a compound that is part of a broader class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are analogous to benzene, with one of the carbon atoms replaced by sulfur. The chloro and carbothioamide substituents on the thiophene ring indicate the presence of a chlorine atom and a carbothioamide group (-CSNH2) at specific positions on the ring, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Chlorothiophene-2-carbothioamide, can be achieved through various methods. One approach is the Friedel-Crafts synthesis, where thiophene reacts with isothiocyanates in the presence of aluminum chloride to form N-substituted carbothioamides . Another method involves the reaction of substituted propenones with thiosemicarbazide, as seen in the synthesis of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . Additionally, chlorination reactions can be used to introduce chlorine atoms into the thiophene ring, as demonstrated in the synthesis of 4,5-dichlorothiophene-2-carboxylic acid using N-chlorosuccinimide .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their chemical behavior and potential applications. For instance, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was elucidated using single-crystal X-ray diffraction, revealing a three-dimensional network with various intermolecular interactions, such as hydrogen bonds and C-H...Cg (π) interactions . These structural features are essential for understanding the reactivity and interaction of the molecules with other substances.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, which can be influenced by the substituents on the thiophene ring. For example, 2-chlorothiophene can react with cation exchange resin or orthophosphoric acid to form dimeric products containing a tetrahydro-2-thiophenone moiety . The presence of a chloro substituent can also affect the distribution of products in such reactions. Moreover, the carbothioamide group can participate in various chemical transformations, potentially leading to the formation of new compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chlorothiophene-2-carbothioamide and related compounds are influenced by their molecular structure. The presence of chlorine and carbothioamide groups can affect properties such as solubility, melting point, and reactivity. These properties are important for the practical application of these compounds, including their potential use in pharmaceuticals, where solubility and stability are critical factors. The antimicrobial evaluation of some thiophene carbothioamide derivatives has shown significant activity, indicating the potential for these compounds to be developed as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

Research has shown the synthesis of compounds related to 5-Chlorothiophene-2-carbothioamide, such as the study by Kumara et al. (2017), which involved the synthesis of a compound through the reaction of 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and thiosemicarbazide. This compound was characterized by single crystal X-ray diffraction studies, revealing a three-dimensional network formed by hydrogen bonding and molecular interactions, underpinning its crystal packing and intermolecular contacts. This study provides insights into the structural analysis and potential applications in designing materials with specific molecular arrangements (Kumara et al., 2017).

Antidepressant Activity

Another research avenue is the exploration of compounds similar to 5-Chlorothiophene-2-carbothioamide for their antidepressant activity. Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening, indicating potential therapeutic uses as antidepressant medications. This suggests the importance of the thiophene and carbothioamide moieties in developing new antidepressant agents (Mathew et al., 2014).

Molecular Docking and Computational Chemistry

Uzun (2022) conducted a study involving the synthesis of carbothioamide derivatives and their characterization through XRD, FT-IR, UV-Vis spectroscopies, and molecular docking studies. These efforts are aimed at understanding the intermolecular interactions and potential binding patterns with proteins, highlighting the applicability of such compounds in designing drugs with specific target interactions. This research underscores the utility of computational and docking studies in predicting the behavior of novel compounds in biological systems (Uzun, 2022).

Eigenschaften

IUPAC Name |

5-chlorothiophene-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOPLHLFVKWWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiophene-2-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![o-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2549711.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)

![N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2549722.png)